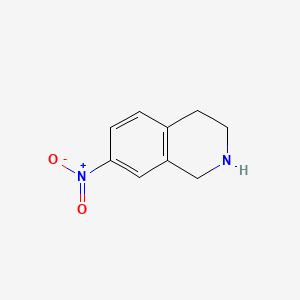

7-Nitro-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRWYZSUBZXORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423728 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42923-79-5 | |

| Record name | 1,2,3,4-Tetrahydro-7-nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42923-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is found in numerous alkaloids and biologically active molecules, the 7-nitro derivative serves as a crucial synthetic intermediate. The presence of the nitro group at the 7-position activates the molecule for further chemical modifications, making it a versatile building block for the synthesis of a wide array of complex, bioactive compounds, particularly those targeting neurological disorders.[1] This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and its strategic role in the drug discovery and development pipeline.

Core Physicochemical Properties

The basic properties of this compound and its commonly used hydrochloride salt are summarized below. Quantitative data has been compiled from various chemical suppliers and databases.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂·HCl |

| Molecular Weight | 178.19 g/mol | 214.65 g/mol |

| CAS Number | 42923-79-5 | 99365-69-2 |

| Appearance | Data not consistently available (reported as solid) | Data not consistently available (likely a crystalline solid) |

| Boiling Point | 319.6°C at 760 mmHg (Predicted)[2] | Not applicable |

| Density | 1.236 g/cm³ (Predicted)[2] | Data not available |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform | Soluble in various solvents[1] |

| Storage Conditions | Store at 0-8°C | Store at 0-8°C |

Synthesis and Characterization

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is classically achieved through well-established methods such as the Pictet-Spengler and Bischler-Napieralski reactions. The 7-nitro derivative is typically prepared by the regioselective nitration of a protected 1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols

General Synthesis via Nitration of 1,2,3,4-Tetrahydroisoquinoline:

-

Protection of the Amine: 1,2,3,4-Tetrahydroisoquinoline is reacted with a suitable protecting group, such as acetyl chloride or trifluoroacetic anhydride, to form the corresponding N-acyl derivative. This deactivates the nitrogen, preventing it from reacting with the nitrating agents and directing the electrophilic substitution to the aromatic ring.

-

Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitration. A common nitrating agent is a mixture of nitric acid and sulfuric acid, maintained at a low temperature (e.g., -10°C to 0°C) to control the reaction rate and improve selectivity. The electron-donating character of the alkyl portion of the fused ring directs nitration to the 7-position.

-

Work-up and Deprotection: After the reaction is complete, the mixture is carefully quenched with a base (e.g., sodium carbonate) and extracted with an organic solvent. The protecting group is then removed, typically by acidic or basic hydrolysis, to yield the final this compound product.

-

Salt Formation (Optional): The free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the more stable and often more soluble hydrochloride salt.

Characterization:

The structural confirmation of this compound relies on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, with the nitro group causing a downfield shift for adjacent protons. Signals for the three methylene groups (-CH₂-) in the heterocyclic ring would also be present.

-

¹³C NMR: Would display distinct signals for the nine carbon atoms, with the carbon attached to the nitro group being significantly deshielded.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the N-H bond in the amine (around 3300-3500 cm⁻¹), C-H bonds, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak would correspond to the calculated molecular weight of the compound (m/z 178.19 for the free base).

While specific spectral data is not publicly available, chemical suppliers often possess this data for their products.[3]

Synthetic Utility and Logical Relationships

This compound is not typically used as a final drug product but rather as a strategic intermediate in the synthesis of more complex molecules. Its value lies in the chemical reactivity imparted by the nitro group.

Role in Drug Development:

-

Introduction of a Key Functional Group: The nitro group is a versatile functional group that can be readily reduced to an amine (-NH₂).

-

Amine as a Handle for Further Chemistry: The resulting 7-amino-1,2,3,4-tetrahydroisoquinoline is a powerful intermediate. The amino group can be further modified through a wide range of chemical reactions, such as:

-

Alkylation

-

Acylation

-

Sulfonylation

-

Diazotization followed by substitution (Sandmeyer reaction)

-

-

Building Block for Bioactive Scaffolds: These modifications allow for the attachment of various pharmacophores and side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates for properties like potency, selectivity, and pharmacokinetic profiles. This approach is particularly prevalent in the development of novel therapeutics for neurological disorders.[1]

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships discussed in this guide.

Caption: Generalized workflow for the synthesis of 7-Nitro-THIQ.

Caption: The Pictet-Spengler reaction for THIQ synthesis.[4]

Caption: The Bischler-Napieralski reaction for THIQ synthesis.[5]

Caption: Role of 7-Nitro-THIQ in the drug development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE - Safety Data Sheet [chemicalbook.com]

- 3. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE(42923-79-5) 1H NMR spectrum [chemicalbook.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

7-Nitro-1,2,3,4-tetrahydroisoquinoline chemical structure and numbering

This technical guide provides a comprehensive overview of the chemical structure, numbering, and available data on 7-Nitro-1,2,3,4-tetrahydroisoquinoline for researchers, scientists, and professionals in drug development.

Chemical Structure and Numbering

This compound is a derivative of the heterocyclic compound 1,2,3,4-tetrahydroisoquinoline, featuring a nitro group (-NO₂) substituted on the benzene ring. The standard IUPAC numbering system for the isoquinoline ring is applied, starting from the carbon adjacent to the nitrogen in the aromatic ring and proceeding around the fused ring system. The "tetrahydro" designation indicates the saturation of the pyridine ring.

The chemical structure and numbering are as follows:

Caption: Chemical structure and IUPAC numbering of this compound.

Physicochemical and Spectral Data

While detailed experimental data for this compound is not extensively published, some key properties have been reported or can be predicted. Commercial suppliers like ChemicalBook list the availability of spectral data including ¹H NMR, IR, and Mass Spectrometry, though the raw data is not publicly available.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 42923-79-5 | [4] |

| Appearance | Solid | Inferred |

| SMILES | C1NCC2=CC(=C(C=C2)C1)--INVALID-LINK--[O-] | [3] |

Experimental Protocols

General Synthesis Workflow: Nitration of 1,2,3,4-tetrahydroisoquinoline

References

- 1. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE(42923-79-5) 1H NMR spectrum [chemicalbook.com]

- 2. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE - Safety Data Sheet [chemicalbook.com]

- 3. CID 157695085 | C18H20N4O4 | CID 157695085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 42923-79-5 [chemicalbook.com]

An In-Depth Technical Guide to 7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS: 42923-79-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, making it a "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthetic routes, and the broader context of the biological significance of nitro-substituted THIQ derivatives. While specific biological data for this exact compound is limited in publicly accessible literature, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis and to inform potential areas of pharmacological investigation.

Chemical and Physical Properties

This compound is a derivative of tetrahydroisoquinoline with a nitro group substituted at the 7-position of the aromatic ring. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 42923-79-5 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not specified in available literature | - |

| Solubility | Soluble in various solvents | [2] |

| Stability | Stable under standard laboratory conditions | [2] |

Synthesis of this compound

Proposed Synthetic Pathway via Nitration

A plausible synthetic route involves the direct nitration of 1,2,3,4-tetrahydroisoquinoline. This approach is supported by a study on the regioselective nitration of the closely related 1,2,3,4-tetrahydroquinoline, which successfully yielded the 7-nitro derivative among other isomers.[6]

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Protection of the Secondary Amine: To control the regioselectivity of the nitration and prevent side reactions, the secondary amine of 1,2,3,4-tetrahydroisoquinoline should first be protected. Acetylation with acetic anhydride or reaction with trifluoroacetic anhydride are common methods.

-

Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitration. A mixture of nitric acid and sulfuric acid at a controlled low temperature (e.g., 0°C) is a standard nitrating agent. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Deprotection: Upon completion, the reaction mixture is carefully quenched with ice and neutralized. The product is extracted with an organic solvent. The protecting group is then removed, typically by acidic or basic hydrolysis, to yield this compound.

-

Purification: The final product would require purification, likely through column chromatography or recrystallization, to isolate the desired 7-nitro isomer from other potential isomers (e.g., 5-nitro and 6-nitro).

Logical Workflow for the Proposed Synthesis:

Caption: A logical workflow for the proposed synthesis of the target compound.

Alternative Synthetic Routes: Pictet-Spengler and Bischler-Napieralski Reactions

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[7][8] For the synthesis of the target compound, this would require a starting material such as 2-(4-nitrophenyl)ethan-1-amine.

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that leads to the cyclization of β-arylethylamides.[4][9] This method would necessitate a starting material like N-(2-(4-nitrophenyl)ethyl)acetamide.

General Reaction Schemes:

References

- 1. CID 157695085 | C18H20N4O4 | CID 157695085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

An In-Depth Technical Guide to the Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes toward 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry. The primary and most direct method involves the regioselective nitration of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline. Detailed experimental protocols for the synthesis of the precursor and its subsequent nitration are presented below, supported by quantitative data and workflow diagrams.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient pathway to this compound is a two-step process. First, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is constructed. Following this, an electrophilic aromatic substitution (nitration) is performed to introduce the nitro group at the 7-position of the benzene ring.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline (THIQ)

The foundational THIQ skeleton can be synthesized through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[1] The Pictet-Spengler reaction, a condensation reaction between a β-arylethylamine and an aldehyde or ketone followed by ring closure, is a classic and reliable method.[2][3]

Starting Materials for THIQ Synthesis (Pictet-Spengler Reaction):

-

β-Phenylethylamine

-

Formaldehyde source (e.g., dimethoxymethane or paraformaldehyde)

-

Strong acid catalyst (e.g., concentrated Hydrochloric Acid)

Step 2: Nitration of 1,2,3,4-Tetrahydroisoquinoline

With the THIQ core in hand, the subsequent step is the introduction of the nitro group. This is achieved through electrophilic aromatic nitration using a nitrating agent, typically a mixture of a nitrate salt and a strong acid. The directing effects of the fused heterocyclic ring favor substitution at the 7-position.[4][5]

Starting Materials for Nitration:

-

1,2,3,4-Tetrahydroisoquinoline

-

Potassium Nitrate (KNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol is based on the classic Pictet-Spengler condensation.[3]

Materials:

-

β-Phenylethylamine

-

Dimethoxymethane

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve β-phenylethylamine in concentrated hydrochloric acid.

-

Add dimethoxymethane to the solution.

-

Heat the reaction mixture to reflux and maintain for the specified reaction time.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution until a basic pH is achieved.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield crude 1,2,3,4-tetrahydroisoquinoline.

-

The product can be further purified by distillation or chromatography.

Protocol 2: Synthesis of this compound via Nitration

This protocol is adapted from the procedure described by Grunewald et al.[4][5]

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

-

In a flask immersed in an ice bath, carefully add 1,2,3,4-tetrahydroisoquinoline dropwise to stirred, ice-cold concentrated sulfuric acid.

-

Maintain the temperature below 5 °C and add potassium nitrate in small portions over a period of time.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for the specified duration.

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the resulting solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is alkaline.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Starting Material(s) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | β-Phenylethylamine | Dimethoxymethane, conc. HCl | - | Reflux | N/A | Moderate | [2][3] |

| 2 | 1,2,3,4-Tetrahydroisoquinoline | KNO₃, conc. H₂SO₄ | - | 0 - 5 | N/A | ~65 | [5] |

Mandatory Visualizations

The synthesis of this compound can be visualized as a two-step workflow.

Caption: Synthetic workflow for this compound.

The signaling pathway diagram below illustrates the general mechanism of the Pictet-Spengler reaction.

Caption: Mechanism of the Pictet-Spengler reaction.

References

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. US8188276B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 7-Nitro-1,2,3,4-tetrahydroisoquinoline: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a nitroaromatic derivative of the privileged tetrahydroisoquinoline scaffold. The document details the historical context of its discovery, outlines the established synthetic protocol, presents a compilation of its physicochemical and spectroscopic data, and discusses its potential biological mechanism of action. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetic molecules exhibiting significant biological activities. The introduction of a nitro group onto this scaffold, specifically at the 7-position, yields this compound. This modification has profound effects on the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions. This guide will delve into the key aspects of this compound, from its initial synthesis to its potential applications.

Discovery and History

The first documented synthesis of this compound was reported by McCoubrey and Mathieson in their 1951 publication in the Journal of the Chemical Society. Their work focused on the nitration of 3,4-dihydro- and 1,2,3,4-tetrahydro-isoquinolines, providing the foundational chemistry for this class of compounds. This seminal paper laid the groundwork for subsequent investigations into the chemical and biological properties of nitro-substituted tetrahydroisoquinolines.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 42923-79-5 |

Synthesis

The primary method for the synthesis of this compound is through the direct nitration of 1,2,3,4-tetrahydroisoquinoline. The experimental protocol described herein is based on the work of McCoubrey and Mathieson (1951).

Experimental Protocol: Nitration of 1,2,3,4-tetrahydroisoquinoline

Materials:

-

1,2,3,4-tetrahydroisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

-

Organic solvent (e.g., Diethyl ether or Chloroform)

-

Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

-

A solution of 1,2,3,4-tetrahydroisoquinoline is prepared in concentrated sulfuric acid at a low temperature (typically 0-5 °C) using an ice bath.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.

-

The nitrating mixture is added dropwise to the solution of tetrahydroisoquinoline with vigorous stirring, while maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period at low temperature.

-

The reaction mixture is then poured onto crushed ice to quench the reaction and precipitate the crude product.

-

The acidic solution is carefully neutralized with a base such as sodium carbonate or ammonium hydroxide until the product precipitates completely.

-

The solid precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.9 | d | ~8.5 |

| H-6 | ~7.8 | dd | ~8.5, ~2.0 |

| H-8 | ~7.2 | d | ~2.0 |

| H-1 | ~4.1 | s | - |

| H-3 | ~3.2 | t | ~6.0 |

| H-4 | ~2.9 | t | ~6.0 |

| NH | Variable | br s | - |

| (Note: Predicted values based on related structures and substituent effects. The solvent is typically CDCl₃ or DMSO-d₆.) |

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-8a | ~147 |

| C-7 | ~146 |

| C-4a | ~135 |

| C-5 | ~128 |

| C-6 | ~122 |

| C-8 | ~121 |

| C-1 | ~46 |

| C-3 | ~42 |

| C-4 | ~28 |

| (Note: Predicted values based on related structures and substituent effects.) |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3400 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2950 | Medium |

| N-O Stretch (asymmetric) | 1500-1550 | Strong |

| N-O Stretch (symmetric) | 1330-1370 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 178 | High | [M]⁺ |

| 148 | Moderate | [M - NO]⁺ |

| 132 | High | [M - NO₂]⁺ |

| 131 | High | [M - NO₂ - H]⁺ |

| 104 | Moderate | [C₇H₆N]⁺ |

| (Note: Fragmentation pattern is predicted based on typical behavior of nitroaromatic and tetrahydroisoquinoline compounds.) |

Biological Activity and Mechanism of Action

This compound has been noted for its potential antibacterial properties. The biological activity of many nitroaromatic compounds is attributed to a process of reductive bioactivation within the target organism.

Proposed Antibacterial Signaling Pathway

The generally accepted mechanism of action for nitroaromatic antibiotics involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and damage critical cellular macromolecules such as DNA, leading to cytotoxicity and cell death.

Caption: Proposed mechanism of antibacterial action.

Conclusion

This compound represents an interesting and historically significant molecule within the broader class of tetrahydroisoquinolines. Its synthesis via direct nitration is a classic example of electrophilic aromatic substitution. The presence of the nitro group imparts distinct spectroscopic characteristics and is the key to its potential biological activity, which likely proceeds through a reductive activation pathway common to nitroaromatic antibiotics. This guide provides a foundational repository of information to aid researchers in their exploration of this and related compounds in the pursuit of novel therapeutic agents.

Potential Biological Activities of 7-Nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide explores the potential biological activities of a specific derivative, 7-Nitro-1,2,3,4-tetrahydroisoquinoline. Due to a lack of direct experimental data on this particular molecule, this document extrapolates potential therapeutic applications based on the well-documented activities of the parent THIQ nucleus and the influence of the nitro functional group on pharmacophore interactions. This guide covers potential neuroprotective, monoamine oxidase inhibitory, and anticancer activities, providing detailed experimental protocols for their investigation and outlining relevant signaling pathways. All quantitative data from related compounds are summarized for comparative analysis.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a bicyclic heterocyclic amine found in a variety of alkaloids and clinically used drugs.[1] THIQ-based compounds are known to exhibit a diverse range of pharmacological properties, including neuroprotective, antitumor, antimicrobial, and enzyme inhibitory effects.[3][4][5] The structural rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to interact with various biological targets. The substitution pattern on both the aromatic and the heterocyclic rings plays a crucial role in modulating the biological potency and selectivity of these compounds.[6]

The introduction of a nitro group at the 7-position of the THIQ scaffold is anticipated to significantly influence its electronic properties and potential biological interactions. The nitro group is a strong electron-withdrawing group that can participate in ionic interactions and hydrogen bonding, potentially enhancing the binding affinity of the molecule to target enzymes or receptors.[7]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is sparse, its preparation can be conceptualized through established synthetic routes for THIQ derivatives. The two most common methods are the Pictet-Spengler and Bischler-Napieralski reactions.[2] A plausible synthetic approach would involve the nitration of a suitable phenylethylamine precursor followed by cyclization.

Alternatively, multi-component reactions (MCRs) have been employed to create complex, substituted 7-nitro-THIQ analogues, indicating the chemical tractability of this scaffold.[1]

Potential Biological Activities

Neuroprotective Effects

Many THIQ derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9] The proposed mechanisms often involve the mitigation of oxidative stress and the inhibition of excitotoxicity.

The presence of a nitro group, as seen in compounds like 7-nitroindazole, has been associated with neuroprotection in models of cerebral ischemia, primarily through the inhibition of neuronal nitric oxide synthase (nNOS).[10] Therefore, this compound could potentially exert neuroprotective effects by scavenging reactive oxygen species (ROS) and modulating nitric oxide signaling pathways.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 7-Nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 7-Nitro-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide synthesizes information from primary literature and spectral data of analogous compounds to provide a robust profile of the target molecule.

Chemical Structure and Properties

This compound is a derivative of the versatile tetrahydroisoquinoline scaffold, featuring a nitro group at the 7-position of the aromatic ring. This substitution significantly influences the electronic properties of the molecule and is a key feature for its potential applications in medicinal chemistry and materials science.

Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol CAS Number: 42923-79-5

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct nitration of 1,2,3,4-tetrahydroisoquinoline. Seminal work in this area has shown that the nitration of 1,2,3,4-tetrahydroisoquinoline predominantly yields the 7-nitro isomer[1][2].

Experimental Protocol: Nitration of 1,2,3,4-tetrahydroisoquinoline

The following is a generalized protocol based on established nitration procedures for aromatic compounds and related heterocyclic systems.

Materials:

-

1,2,3,4-tetrahydroisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1,2,3,4-tetrahydroisoquinoline to concentrated sulfuric acid.

-

Maintain the temperature below 10 °C and slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline core will be influenced by the electron-withdrawing nitro group.

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Protons: The protons on the nitrated aromatic ring are expected in the downfield region, likely between 7.0 and 8.5 ppm. The exact shifts and coupling patterns will depend on the substitution pattern.

-

Methylene Protons (C1-H, C3-H, C4-H): The aliphatic protons of the tetrahydroisoquinoline ring are expected to appear as multiplets in the upfield region, typically between 2.5 and 4.5 ppm.

-

Amine Proton (N-H): A broad singlet corresponding to the secondary amine proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Carbons: The aromatic carbons will resonate in the range of 110-160 ppm. The carbon bearing the nitro group (C-7) and the ipso-carbons will be significantly affected.

-

Aliphatic Carbons: The methylene carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) will appear in the upfield region, typically between 25 and 55 ppm.

The following table summarizes the predicted NMR data.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5, H-6, H-8 | 7.0 - 8.5 | m |

| C1-H₂ | 4.0 - 4.5 | m |

| C3-H₂ | 3.0 - 3.5 | t |

| C4-H₂ | 2.8 - 3.2 | t |

| N-H | Variable | br s |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic C | 110 - 160 |

| C-1 | 45 - 55 |

| C-3 | 40 - 50 |

| C-4 | 25 - 35 |

The following diagram illustrates the predicted key NMR correlations.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic IR Peaks (cm⁻¹):

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

-

N-O Asymmetric Stretch: A strong absorption band in the region of 1500-1550 cm⁻¹.

-

N-O Symmetric Stretch: A strong absorption band in the region of 1330-1370 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

The following table summarizes the expected IR data.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| N-O Asymmetric Stretch | 1500 - 1550 | Strong |

| N-O Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178.

-

Major Fragments: Fragmentation is likely to occur via loss of the nitro group (NO₂) or through cleavage of the tetrahydroisoquinoline ring, particularly at the benzylic position.

The following diagram illustrates a plausible mass spectrometry fragmentation pathway.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the direct interaction of this compound with known signaling pathways. However, the tetrahydroisoquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group can modulate these activities and introduce new pharmacological properties. Further research is required to elucidate the specific biological targets and signaling pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. While direct experimental data is limited, the provided information, based on established chemical principles and data from related structures, serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a versatile building block in medicinal chemistry.[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining these critical physicochemical properties. The protocols and data presentation formats provided herein serve as a robust framework for researchers to generate and interpret data for this compound and its analogs.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound hydrochloride is noted for its solubility in various solvents, which facilitates its use in complex organic syntheses.[1] A systematic evaluation of its solubility in a range of pharmaceutically relevant solvents is essential.

1.1. Quantitative Solubility Data

The following table illustrates how quantitative solubility data for this compound, once determined, should be presented for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Gravimetric |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | Spectroscopic |

| 0.1 N HCl | 25 | Data to be determined | Data to be determined | Gravimetric |

| 0.1 N NaOH | 25 | Data to be determined | Data to be determined | Spectroscopic |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Methanol | 25 | Data to be determined | Data to be determined | Spectroscopic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Gravimetric |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Spectroscopic |

1.2. Experimental Protocol for Solubility Determination

A common and reliable method for determining equilibrium solubility is the shake-flask method, followed by gravimetric or spectroscopic analysis.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a vial.

-

Equilibration: The vials are sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the supernatant.

-

Sample Collection: An aliquot of the clear supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Method: A known volume of the filtrate is transferred to a pre-weighed container. The solvent is evaporated, and the container with the residue is weighed again. The difference in weight gives the mass of the dissolved solute.[3]

-

Spectroscopic Method: The filtrate is appropriately diluted with the solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The concentration is determined from a previously established calibration curve.[3] Alternatively, an HPLC method can be developed for quantification.

-

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life for a drug substance.[4] Forced degradation studies, also known as stress testing, are performed under conditions more severe than accelerated stability testing to predict the likely degradation products.[4][5]

2.1. Forced Degradation Studies

Forced degradation studies for this compound should be conducted under various stress conditions as mandated by ICH guidelines.[4]

2.1.1. Summary of Forced Degradation Conditions and Expected Outcomes

The following table outlines the recommended stress conditions and serves as a template for presenting the results.

| Stress Condition | Reagent/Parameters | Duration | % Degradation | Major Degradants Formed |

| Acid Hydrolysis | 0.1 N HCl, reflux | To be determined | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 N NaOH, reflux | To be determined | Data to be determined | Data to be determined |

| Neutral Hydrolysis | Water, reflux | To be determined | Data to be determined | Data to be determined |

| Oxidative Degradation | 3% H₂O₂, room temp | To be determined | Data to be determined | Data to be determined |

| Thermal Degradation | Solid state, 60°C | To be determined | Data to be determined | Data to be determined |

| Photolytic Degradation | Solid state & solution, UV/Vis light | To be determined | Data to be determined | Data to be determined |

2.2. Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Methanol/Acetonitrile (HPLC grade)

-

pH meter

-

Reflux apparatus

-

Thermostatically controlled oven

-

Photostability chamber

-

Stability-indicating HPLC method (to be developed and validated)

Methodology:

A stability-indicating analytical method, typically a reversed-phase HPLC method, must be developed and validated prior to initiating forced degradation studies.[6][7] This method should be able to separate the intact drug from its degradation products.[8]

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and refluxed for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed by the stability-indicating HPLC method.[5]

-

Base Hydrolysis: The stock solution is treated with 0.1 N NaOH and refluxed. Samples are withdrawn, neutralized, and analyzed.[5]

-

Neutral Hydrolysis: The stock solution is refluxed in water, and samples are analyzed at various intervals.

-

Oxidative Degradation: The stock solution is treated with 3% H₂O₂ at room temperature. Samples are taken at different time points for analysis.

-

Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at an elevated temperature (e.g., 60°C). Samples are withdrawn and analyzed at set intervals.

-

Photolytic Degradation: The solid drug substance and its solution are exposed to UV and visible light in a photostability chamber. Control samples are kept in the dark. Samples are analyzed at appropriate time points.[5]

-

Analysis: All samples are analyzed using the validated stability-indicating HPLC method. The percentage of degradation is calculated, and the retention times of any degradation products are recorded. Peak purity analysis of the parent drug peak should be performed to ensure it is free from any co-eluting degradants.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Although specific data is sparse in the literature, the outlined experimental protocols for solubility determination and forced degradation studies are based on well-established scientific principles and regulatory guidelines. Adherence to these methodologies will enable researchers and drug development professionals to generate the high-quality data necessary for informed decision-making in medicinal chemistry, pre-formulation, and formulation development activities. The use of structured tables and workflows as presented will ensure clarity and consistency in data reporting and interpretation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. rjptonline.org [rjptonline.org]

- 6. ijsdr.org [ijsdr.org]

- 7. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Predicted Mechanism of Action for 7-Nitro-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mechanism of action for 7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-Nitro-THIQ) derivatives. Capitalizing on the diverse pharmacological profile of the tetrahydroisoquinoline scaffold, the introduction of a nitro group at the 7-position is anticipated to modulate the biological activity, steering it towards specific therapeutic targets. This document synthesizes available data to propose a mechanism of action, details relevant experimental protocols, and presents key data in a structured format.

Predicted Mechanism of Action

The core hypothesis for the mechanism of action of 7-Nitro-THIQ derivatives centers on their potential as anticancer agents . This prediction is based on the broader activities of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is known to exhibit a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antiviral effects.[1][2] The presence of a nitro group, a strong electron-withdrawing group, at the 7-position is thought to enhance the therapeutic action of various drugs.[3]

Recent studies on tetrahydroisoquinoline derivatives bearing a nitrophenyl group have provided evidence for their activity as inhibitors of Heat Shock Protein 90 (HSP90) and the Rearranged during Transfection (RET) tyrosine kinase .[4] These proteins are critical for the survival and proliferation of cancer cells. Inhibition of HSP90 leads to the degradation of numerous client proteins that are essential for tumor growth, while RET inhibitors are effective against cancers driven by RET mutations or fusions.[4]

The predicted mechanism of action for 7-Nitro-THIQ derivatives as anticancer agents is therefore multi-faceted:

-

Enzyme Inhibition: Direct inhibition of key enzymes involved in cancer cell signaling and survival, such as HSP90 and RET.[4]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells. Studies have shown that nitrophenyl-bearing tetrahydroisoquinoline derivatives can induce a significant increase in apoptosis.[4]

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cancer cell proliferation. It has been observed that these compounds can cause cell cycle arrest at the G0-G1 and G2/M phases.[4]

It is important to note that other THIQ derivatives have been investigated for a range of other biological activities, including:

-

Neuroprotection: Some THIQ derivatives exhibit neuroprotective properties through mechanisms such as scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[5]

-

Phosphodiesterase 4 (PDE4) Inhibition: Certain THIQ derivatives act as inhibitors of PDE4, an enzyme involved in inflammatory processes.

-

Deoxyribonuclease I (DNase I) Inhibition: Some THIQ compounds have been identified as inhibitors of DNase I.

-

KRas Inhibition: THIQ derivatives have shown potential as inhibitors of KRas, a key oncogene.[6]

-

Beta-adrenoceptor Activity: Some 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated as beta-adrenoceptor agents.[7]

While these represent potential avenues for the broader class of THIQ derivatives, the current evidence for 7-Nitro-THIQ derivatives points most strongly towards an anticancer mechanism.

Quantitative Data

The following tables summarize the available quantitative data for nitrophenyl-bearing tetrahydroisoquinoline derivatives.

Table 1: Molecular Docking Binding Energies [4]

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Standard | Standard Binding Energy (kcal/mol) |

| Compound 3 (with 3-nitrophenyl) | HSP90 | -6.8 | Onalespib | -7.1 |

| Compound 8b (with nitrophenyl) | RET | -6.8 | Alectinib | -7.2 |

Note: "Compound 3" and "Compound 8b" refer to specific derivatives synthesized in the cited study.

Experimental Protocols

This section provides an overview of the key experimental protocols that have been used to evaluate the mechanism of action of nitrophenyl-bearing tetrahydroisoquinoline derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cancer cells (e.g., MCF7, HEPG2) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the 7-Nitro-THIQ derivatives for a specified period (e.g., 48 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compounds.

Methodology:

-

Cancer cells are treated with the test compounds for a defined period.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Methodology:

-

Cancer cells are treated with the compounds for a specified time.

-

The cells are harvested, washed with PBS, and fixed in cold ethanol.

-

The fixed cells are washed again and treated with RNase A to degrade RNA.

-

The cells are stained with Propidium Iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Molecular Docking

Objective: To predict the binding mode and affinity of the compounds to their target enzymes.

Methodology:

-

The three-dimensional structures of the target proteins (e.g., HSP90, RET) are obtained from a protein data bank.

-

The structures of the 7-Nitro-THIQ derivatives are drawn and optimized using computational chemistry software.

-

Molecular docking simulations are performed using a docking program (e.g., AutoDock) to place the ligand into the binding site of the protein.

-

The binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to predict the most favorable binding pose.

Visualizations

Predicted Signaling Pathway for Anticancer Activity

Caption: Predicted signaling pathway for the anticancer activity of 7-Nitro-THIQ derivatives.

Experimental Workflow for In Vitro Anticancer Evaluation

Caption: General workflow for the in vitro evaluation of the anticancer effects of 7-Nitro-THIQ derivatives.

Conclusion

The available evidence strongly suggests that this compound derivatives are promising candidates for anticancer drug development. Their predicted mechanism of action involves the inhibition of key oncogenic proteins like HSP90 and RET, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to validate their therapeutic potential in preclinical and clinical settings. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the investigation of these novel therapeutic agents.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the development of various pharmacologically active compounds. The protocol detailed below is based on the established methodology of electrophilic nitration of the analogous 1,2,3,4-tetrahydroquinoline ring system, a reliable and scalable approach for introducing a nitro group onto the aromatic ring of this heterocyclic scaffold.

Introduction

1,2,3,4-Tetrahydroisoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The introduction of a nitro group at the 7-position provides a versatile chemical handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The synthesis of this compound is typically achieved through the direct nitration of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure regioselectivity and to manage the exothermic nature of the nitration process.

Experimental Protocol: Nitration of 1,2,3,4-Tetrahydroisoquinoline

This protocol is adapted from the well-established procedure for the nitration of the analogous 1,2,3,4-tetrahydroquinoline.[1]

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

Concentrated Sulfuric Acid (96.6%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Sodium Carbonate

-

Methanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-salt bath

-

Addition funnel

-

Beaker

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Tetrahydroisoquinoline Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add 75 mL of concentrated sulfuric acid (96.6%). Slowly add 0.2 mol of 1,2,3,4-tetrahydroisoquinoline to the cooled sulfuric acid with continuous stirring.

-

Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 9.5 mL (0.2 mol) of 90% nitric acid to 40 mL of concentrated sulfuric acid. This addition should be performed slowly and with cooling.

-

Nitration Reaction: Begin the concomitant dropwise addition of the nitrating mixture to the stirred solution of 1,2,3,4-tetrahydroisoquinoline. Maintain the reaction temperature between 5-10°C throughout the addition process. The addition of the tetrahydroisoquinoline solution should be completed over approximately 50 minutes, and the addition of the nitric acid mixture should be completed over approximately 30 minutes. Note that the tetrahydroisoquinoline may form lumps that are slow to dissolve.

-

Reaction Completion and Quenching: After the additions are complete, continue to stir the reaction mixture in the ice bath for an additional 3 hours. Subsequently, pour the reaction mixture onto 1.4 kg of ice with stirring.

-

Neutralization and Product Isolation: Neutralize the acidic solution to a pH of 8 by the slow addition of solid sodium carbonate (approximately 255 g). The crude product will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with cold water.

-

Drying and Purification: Allow the crude product to air-dry overnight. For purification, recrystallize the crude solid from methanol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the analogous 7-Nitro-1,2,3,4-tetrahydroquinoline as reported in the reference literature.[1] These values provide an expected benchmark for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetrahydroquinoline |

| Molar Amount | 0.2 mol |

| Nitrating Agent | 90% Nitric Acid in Sulfuric Acid |

| Reaction Temperature | 5-10°C |

| Reaction Time | 3 hours (post-addition) |

| Yield (crude) | Not specified |

| Yield (recrystallized) | 49% |

| Melting Point | 60-63°C |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

This application note provides a detailed protocol and relevant data to guide researchers in the successful synthesis of this compound. Adherence to the described conditions, particularly temperature control during the nitration step, is crucial for achieving a good yield and purity of the desired product.

References

Application Notes and Protocols for the Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug development. While the direct Pictet-Spengler reaction of 4-nitrophenethylamine is challenging due to the electron-withdrawing nature of the nitro group, this document outlines a reliable two-step synthesis via nitration of the parent tetrahydroisoquinoline. An alternative synthetic strategy, the Bischler-Napieralski reaction, is also discussed.

Challenges of a Direct Pictet-Spengler Approach

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, involving the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2] The mechanism proceeds through an electrophilic aromatic substitution, where the aromatic ring attacks an iminium ion intermediate. However, the success of this reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the cyclization under mild conditions. Conversely, electron-withdrawing groups, such as the nitro group (-NO₂), deactivate the aromatic ring, making the intramolecular electrophilic substitution significantly more difficult.[3] Consequently, the direct Pictet-Spengler condensation of 4-nitrophenethylamine with formaldehyde to yield this compound requires harsh conditions and often results in low yields, making it a less practical approach for routine synthesis.

Recommended Synthetic Protocol: Nitration of 1,2,3,4-Tetrahydroisoquinoline

A more efficient and widely applicable method for the synthesis of this compound is the direct nitration of the readily available 1,2,3,4-tetrahydroisoquinoline. This approach takes advantage of the activating effect of the secondary amine in the tetrahydroisoquinoline ring system, which directs the electrophilic nitration to the 7-position.

Experimental Protocol

Materials and Reagents:

-

1,2,3,4-Tetrahydroisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl) in ether or isopropanol (for hydrochloride salt formation)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add concentrated nitric acid dropwise to an equal volume of cold, concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C throughout the addition.

-

Nitration Reaction:

-

Dissolve 1,2,3,4-tetrahydroisoquinoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of tetrahydroisoquinoline, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 9-10. This should be done in an ice bath to manage the exothermic reaction.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

-

-

(Optional) Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.[4]

-

Alternative Synthetic Strategy: Bischler-Napieralski Reaction

An alternative, albeit longer, synthetic route to this compound involves the Bischler-Napieralski reaction.[5][6][7] This method consists of the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

General Steps:

-

N-Formylation of 4-Nitrophenethylamine: The starting material, 4-nitrophenethylamine, is first N-formylated using a suitable formylating agent (e.g., formic acid, ethyl formate) to yield N-(4-nitrophenethyl)formamide.

-

Bischler-Napieralski Cyclization: The N-formyl derivative is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce intramolecular cyclization, affording 7-nitro-3,4-dihydroisoquinoline.[8]

-

Reduction: The resulting dihydroisoquinoline is subsequently reduced to this compound using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Data Presentation

Table 1: Spectroscopic Data for this compound [9]

| Spectroscopic Technique | Data |

| ¹H NMR | Chemical shifts (δ) and multiplicities will be listed here upon experimental determination or from a citable literature source. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands (cm⁻¹) will be listed here. Typically, N-H stretching, aromatic C-H stretching, NO₂ stretching (symmetric and asymmetric), and aromatic C=C bending are observed.[10] |

| MS (Mass Spectrometry) | The molecular ion peak (M⁺) and major fragmentation patterns will be provided. |

| ¹³C NMR | Chemical shifts (δ) for each carbon atom will be listed here upon experimental determination or from a citable literature source. |

Note: Specific peak values from experimental data should be inserted into this table for accurate reporting.

Mandatory Visualizations

Caption: General mechanism of the Pictet-Spengler reaction.

Caption: Experimental workflow for the synthesis of this compound via nitration.

Caption: Simplified Bischler-Napieralski route to this compound.

References

- 1. chembk.com [chembk.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. H52389.06 [thermofisher.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE(42923-79-5) 1H NMR spectrum [chemicalbook.com]

- 10. scialert.net [scialert.net]

Application Notes and Protocols: Nitration of 1,2,3,4-Tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a fundamental heterocyclic scaffold present in a wide array of natural products and pharmacologically active compounds. The introduction of a nitro group onto the aromatic ring of the THIQ moiety serves as a key synthetic handle for further functionalization, enabling the development of novel therapeutic agents. This document provides a detailed protocol for the regioselective nitration of 1,2,3,4-tetrahydroisoquinoline, focusing on the synthesis of 7-nitro-1,2,3,4-tetrahydroisoquinoline. The procedure involves the N-acetylation of the starting material to direct the nitration to the desired position, followed by the nitration reaction and subsequent deprotection.

Signaling Pathway and Logical Relationship

The overall synthetic strategy involves a three-step process: protection of the secondary amine, electrophilic aromatic substitution (nitration), and deprotection to yield the final product. The N-acetyl group is crucial for controlling the regioselectivity of the nitration reaction. As an electron-donating group through resonance, the amide directs the incoming electrophile (nitronium ion, NO₂⁺) primarily to the para-position (C7), and to a lesser extent, the ortho-position (C5).

Caption: Synthetic pathway for the preparation of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (Protection)

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-acetyl-1,2,3,4-tetrahydroisoquinoline.

Part 2: Nitration of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Materials:

-

2-Acetyl-1,2,3,4-tetrahydroisoquinoline

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice

Procedure:

-

In a flask maintained at 0 °C with an ice-salt bath, slowly add concentrated sulfuric acid to 2-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-